4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide
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Overview
Description
4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a hydroxy group at the 4-position and a phenylcyclohexylideneamino substituent. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Phenylcyclohexylidene Group: The phenylcyclohexylidene group can be introduced through a condensation reaction between cyclohexanone and aniline, followed by further functionalization to attach it to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-N-[(4-phenylcyclohexylidene)am
Properties
IUPAC Name |
4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18-12-8-16(9-13-18)19(23)21-20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-5,8-9,12-13,15,22H,6-7,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWJEQJNSWJPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=C(C=C2)O)CCC1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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